

# AZD5213: A Technical Guide to CNS Penetration and Brain Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and brain receptor occupancy of **AZD5213**, a selective histamine H3 (H3) receptor antagonist and inverse agonist. The information is compiled from preclinical and clinical studies to support further research and development efforts.

### **Core Compound Characteristics**

**AZD5213** is a small molecule, orally administered drug designed for CNS activity.[1] It is a potent and competitive antagonist and inverse agonist at the human H3 receptor.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the brain.[2]

#### **CNS Penetration and Pharmacokinetics**

**AZD5213** was developed to achieve a pharmacokinetic profile that allows for circadian fluctuations in H3 receptor occupancy.[3][4][5] In human subjects, it has a short half-life of approximately 5 hours.[3][4][5] Following oral administration, **AZD5213** is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1]

Table 1: Human Pharmacokinetic Parameters of AZD5213



| Parameter               | Value           | Reference |
|-------------------------|-----------------|-----------|
| Route of Administration | Oral            | [1]       |
| Tmax                    | 0.7 - 2.0 hours | [1]       |
| Terminal Half-life (t½) | ~5-7 hours      | [1]       |
| CNS Penetrant           | Yes             | [1]       |

### **Brain Receptor Occupancy**

Positron Emission Tomography (PET) studies in healthy male volunteers have been conducted to quantify the in-vivo occupancy of H3 receptors in the brain by **AZD5213**.[3][4] These studies utilized the radioligand [11C]GSK189254 ([11C]AZ12807110) to visualize and measure receptor binding.[3][4]

The results demonstrated a clear dose- and concentration-dependent relationship for H3 receptor occupancy, ranging from 16% to 90%.[3][4][5] The affinity constant (Ki,pl), which represents the plasma concentration required to occupy 50% of the available receptors, was estimated to be 1.14 nmol/l.[3][4][5] A dose of 0.1mg was found to achieve approximately 50% receptor occupancy.[1]

Table 2: AZD5213 Dose and Corresponding Brain H3 Receptor Occupancy (H3RO) in Humans

| Single Oral Dose | Resulting H3RO Range | Reference |
|------------------|----------------------|-----------|
| 0.05 - 30 mg     | 16% - 90%            | [3][4][5] |
| 0.1 mg           | ~50%                 | [1]       |

The pharmacokinetic and receptor occupancy profile of **AZD5213** suggests that once-daily oral dosing could achieve high receptor occupancy during the day and low occupancy at night.[3][4] [5] This characteristic is considered advantageous for mitigating potential sleep disturbances, a known concern with H3 receptor antagonists that exhibit prolonged high receptor occupancy.[3] [4][5]



#### **Mechanism of Action and Signaling Pathway**

**AZD5213** acts as an antagonist and inverse agonist at the histamine H3 receptor.[1] H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the CNS, widely distributed in regions like the striatum, hippocampus, and frontal cortices.[3][5]

As an antagonist/inverse agonist, **AZD5213** blocks the inhibitory effect of histamine on its own release (autoreceptor function) and on the release of other key neurotransmitters (heteroreceptor function).[3] This leads to an increased release of histamine, acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters crucial for cognitive processes such as attention and memory.[1][3][5]



Click to download full resolution via product page

Caption: **AZD5213** Mechanism of Action.

## Experimental Protocols Human Brain Receptor Occupancy Study (PET)

The primary method for determining the brain receptor occupancy of **AZD5213** in humans was Positron Emission Tomography (PET).[3][4]

Study Design: An open-label study was conducted with healthy male volunteers who
received single oral doses of AZD5213 ranging from 0.05 to 30 mg.[3][4]







- Radioligand: The selective H3 receptor radioligand [11C]GSK189254 (also referred to as [11C]AZ12807110) was used for the PET scans.[3][4]
- Imaging Procedure: PET measurements were performed at both peak and trough plasma concentrations of **AZD5213** to estimate the time-course of receptor occupancy.[3]
- Data Analysis: The H3 receptor occupancy (H3RO) was calculated using the Lassen plot method.[3][4][5] This method relates the regional distribution volume of the radioligand to the plasma concentration of the competing drug (AZD5213).
- Correlation: The calculated H3RO was then correlated with the plasma concentrations of AZD5213 to determine the dose-occupancy relationship and to estimate the in-vivo affinity constant (Ki,pl).[3][4]





Click to download full resolution via product page

Caption: Experimental Workflow for PET Study.



#### **Preclinical Assessment of Neurotransmitter Release**

In preclinical studies, microdialysis was employed to measure the effect of **AZD5213** on neurotransmitter levels in the rodent brain.[3][5]

- Animal Model: Rodent models were used for these in-vivo experiments.
- Procedure: A microdialysis probe was inserted into a specific brain region, such as the prefrontal cortex.[1] Following the administration of **AZD5213**, the dialysate was collected at regular intervals.
- Analysis: The collected samples were analyzed using techniques like High-Performance
  Liquid Chromatography (HPLC) to quantify the levels of histamine, acetylcholine, dopamine,
  and norepinephrine.[1]
- Outcome: This methodology demonstrated that **AZD5213** administration leads to an increase in the release of these key neurotransmitters in the brain.[1][3][5]

#### **Clinical Experience and Safety**

AZD5213 has been administered to humans in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[1] The most frequently reported adverse effects, which were also dose-limiting, were related to sleep disturbance, including sleep disorder and night sweats. [1] Other common adverse events included mild to moderate nausea and headache.[1] The compound has been investigated in clinical trials for conditions such as painful diabetic neuropathy and Tourette's syndrome.[2][6][7]

#### Conclusion

**AZD5213** demonstrates effective CNS penetration and dose-dependent occupancy of brain histamine H3 receptors. Its pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, allows for a dynamic receptor occupancy pattern that may optimize therapeutic efficacy while minimizing sleep-related side effects. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its assessment make **AZD5213** a valuable tool for investigating the therapeutic potential of H3 receptor antagonism in various CNS disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD5213 [openinnovation.astrazeneca.com]
- 2. New clinical trial for Tourette's Disorder Overlook Atlantic Health [ahs.atlantichealth.org]
- 3. academic.oup.com [academic.oup.com]
- 4. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. AZD 5213 AdisInsight [adisinsight.springer.com]
- 7. AZD-5213 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [AZD5213: A Technical Guide to CNS Penetration and Brain Receptor Occupancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#azd5213-cns-penetration-and-brain-receptor-occupancy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com